molecular formula C9H14B2O5 B1587835 4-Isopropoxy-1,3-phenylenediboronic acid CAS No. 850568-40-0

4-Isopropoxy-1,3-phenylenediboronic acid

Cat. No.: B1587835
CAS No.: 850568-40-0
M. Wt: 223.8 g/mol
InChI Key: VRCVZJKLYXTQEY-UHFFFAOYSA-N
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Description

4-Isopropoxy-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C9H14B2O5. It is characterized by the presence of two boronic acid groups attached to a benzene ring substituted with an isopropoxy group at the para position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1,3-phenylenediboronic acid typically involves the reaction of 4-isopropoxyphenylboronic acid with a diboron reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-1,3-phenylenediboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl or aryl halides in the presence of a base.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Esters: Formed via oxidation.

    Substituted Phenyl Derivatives: Formed via substitution reactions.

Scientific Research Applications

4-Isopropoxy-1,3-phenylenediboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The primary mechanism of action of 4-Isopropoxy-1,3-phenylenediboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The isopropoxy group can influence the reactivity and selectivity of the compound by stabilizing the intermediate complexes and facilitating the reaction pathway.

Comparison with Similar Compounds

  • 4-Methoxy-1,3-phenylenediboronic acid
  • 4-Ethoxy-1,3-phenylenediboronic acid
  • 4-Butoxy-1,3-phenylenediboronic acid

Comparison: 4-Isopropoxy-1,3-phenylenediboronic acid is unique due to the presence of the isopropoxy group, which provides steric hindrance and electronic effects that can enhance the selectivity and efficiency of cross-coupling reactions. Compared to its methoxy, ethoxy, and butoxy analogs, the isopropoxy derivative often exhibits improved reactivity and stability under various reaction conditions.

Properties

IUPAC Name

(3-borono-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14B2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6,12-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCVZJKLYXTQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409042
Record name {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-40-0
Record name B,B′-[4-(1-Methylethoxy)-1,3-phenylene]bis[boronic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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